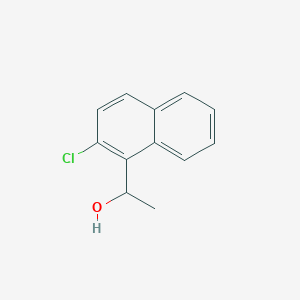
1-(2-Chloronaphthalen-1-yl)ethanol
Descripción general
Descripción
1-(2-Chloronaphthalen-1-yl)ethanol is a chemical compound . It is not intended for human or veterinary use and is used for research purposes.
Molecular Structure Analysis
The molecular formula of 1-(2-Chloronaphthalen-1-yl)ethanol is C12H11ClO. The molecular weight is 206.67 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2-Chloronaphthalen-1-yl)ethanol are not fully detailed in the search results. It is known that its molecular formula is C12H11ClO and its molecular weight is 206.67 g/mol.Aplicaciones Científicas De Investigación
Biotransformation and Synthesis
- Biotransformation for Chiral Synthesis : A study demonstrated the use of a new Acinetobacter sp. isolate for the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol, a chiral intermediate of the antifungal agent Miconazole. This process achieved high enantioselectivity, showing the potential of microbial biocatalysis in synthesizing valuable chiral intermediates for drug synthesis (Miao et al., 2019).
Fluorescent Probes and Sensors
- Fluorescent Sensor Development : Research on 2-((Naphthalen-6-yl)methylthio)ethanol highlighted its role as a highly selective fluorescent sensor for Al(3+) ions in physiological pH ranges. This compound's ability to sense Al(3+) bound to cells through fluorescence microscopy indicates its utility in biological and chemical sensing applications (Banerjee et al., 2012).
Chemical Characterization and Analysis
- Extraction-Photometric Determination : A method was developed for the extraction-photometric determination of cadmium(II) using 1-(5-benzylthiazol-2-yl)azonaphthalen-2-ol. This work showcases the compound's utility in forming a complex with cadmium(II) ions for sensitive detection, highlighting its application in analytical chemistry (Tupys & Tymoshuk, 2015).
Kinetic Resolutions and Catalysis
- Enzymatic Synthesis : An enzymatic process was optimized for the preparation of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, demonstrating a green and efficient method for synthesizing chiral intermediates. This work emphasizes the role of biocatalysis in achieving high yields and enantiomeric excesses for pharmaceutical intermediates (Guo et al., 2017).
Safety And Hazards
The safety data sheet for 1-(2-Chloronaphthalen-1-yl)ethanol can be viewed and downloaded for free at Echemi.com . It provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .
Propiedades
IUPAC Name |
1-(2-chloronaphthalen-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c1-8(14)12-10-5-3-2-4-9(10)6-7-11(12)13/h2-8,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMUFIBFLOCDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC2=CC=CC=C21)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70282477, DTXSID00979424 | |
| Record name | 1-(2-chloronaphthalen-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chloronaphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloronaphthalen-1-yl)ethanol | |
CAS RN |
5471-34-1, 63310-02-1 | |
| Record name | 5471-34-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26063 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-chloronaphthalen-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70282477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Chloronaphthalen-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00979424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



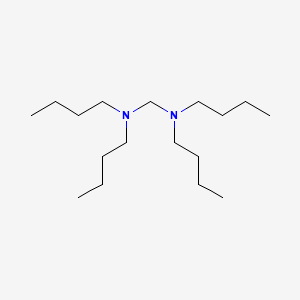
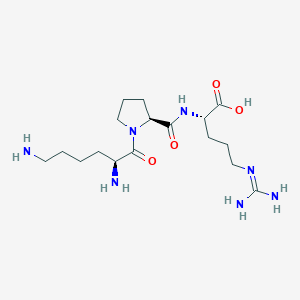

![Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-ethoxyphenyl]-](/img/structure/B1605769.png)

![8-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1605772.png)
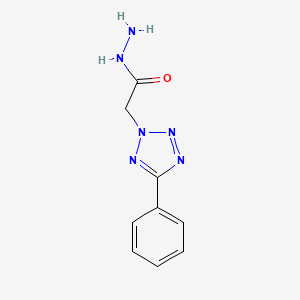

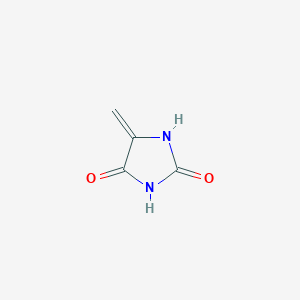
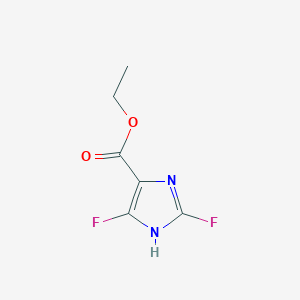
![5H-Cyclopenta[b]pyridine](/img/structure/B1605784.png)
